2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride
CAS No.:
Cat. No.: VC16414064
Molecular Formula: C13H17ClFN3O
Molecular Weight: 285.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClFN3O |
|---|---|
| Molecular Weight | 285.74 g/mol |
| IUPAC Name | 2-[[[1-(2-fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C13H16FN3O.ClH/c14-5-6-17-10-11(8-16-17)7-15-9-12-3-1-2-4-13(12)18;/h1-4,8,10,15,18H,5-7,9H2;1H |
| Standard InChI Key | XWDGDFNQEOMGQU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CNCC2=CN(N=C2)CCF)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[[[1-(2-fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride, reflects its core structural components:
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A pyrazole ring substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a methylamino-methyl side chain.
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A phenolic group linked via a methylene bridge to the pyrazole’s methylamino substituent.
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A hydrochloride salt counterion, enhancing solubility and stability .
The molecular formula is C₁₃H₁₇ClFN₃O, with a molecular weight of 285.74 g/mol. Key spectral identifiers include:
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Canonical SMILES: C1=CC(=CC(=C1)O)CNCC2=NN(C=C2)CCF.Cl
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InChIKey: JSZINJBJWCFWBV-UHFFFAOYSA-N.
Structural Comparison to Analogues
A closely related analogue, 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol (PubChem CID: 122168565), differs in the pyrazole substituent positions (3-methyl vs. 4-methylamino) but shares the fluoroethyl and phenolic motifs . Such positional isomers highlight the sensitivity of biological activity to subtle structural changes.
Synthesis and Manufacturing
Example Protocol (Adapted from ):
A reported synthesis of a triazolopyridinone-pyrazole hybrid involved:
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Step 1: Suzuki-Miyaura coupling to attach a pyrazole ring to a halogenated heterocycle.
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Step 2: Huisgen cycloaddition for triazole formation.
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Step 3: Resolution via chiral chromatography to isolate enantiopure products .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base. Experimental data for analogues suggest:
Spectroscopic Characterization
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¹H NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm), fluoroethyl CF₂CH₂ (δ 4.5–4.8 ppm), and methylamino CH₂N (δ 2.8–3.2 ppm) .
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MS (ESI): Dominant ion at m/z 285.74 [M+H]⁺.
| Parameter | Value (Estimated) | Source Analogue |
|---|---|---|
| MET IC₅₀ | 5–10 nM | |
| Hepatic Clearance | Low (RLM/HLM) | |
| Plasma Protein Binding | 85–90% |
Applications and Future Directions
Therapeutic Areas
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Oncology: Targeting receptor tyrosine kinases (e.g., MET, ALK) in solid tumors.
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Neurology: Modulation of serotonin or dopamine receptors for psychiatric disorders.
Development Challenges
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